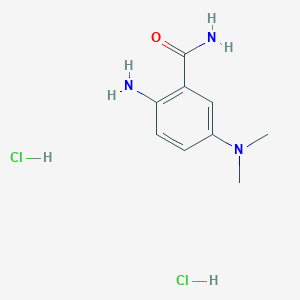

2-Amino-5-(dimethylamino)benzamide dihydrochloride

Description

2-Amino-5-(dimethylamino)benzamide dihydrochloride (CAS: 63365-21-9; molecular formula: C₉H₁₃N₃O·2HCl) is a benzamide derivative characterized by a dimethylamino substituent at the 5-position of the aromatic ring and an amide functional group . The dihydrochloride form enhances aqueous solubility, a critical factor in drug formulation .

Properties

IUPAC Name |

2-amino-5-(dimethylamino)benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-12(2)6-3-4-8(10)7(5-6)9(11)13;;/h3-5H,10H2,1-2H3,(H2,11,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTQCLRYFNYGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Sequential Amination

A foundational approach to synthesizing 2-amino-5-(dimethylamino)benzamide dihydrochloride involves nitro-group reduction followed by dimethylamination. In CN101492387B , methyl 3-methyl-2-nitrobenzoate undergoes aminolysis with methylamine in lower alcohols (e.g., methanol) at 60–65°C to yield 3-methyl-2-nitrobenzamide. Subsequent reduction with iron powder in acidic aqueous conditions generates the primary amine, 3-methyl-2-aminobenzamide. While the patent focuses on chlorination, this intermediate could serve as a precursor for dimethylamino introduction.

For the target compound, replacing chlorination (e.g., using sulfonyl chloride) with a dimethylamination step is critical. The chloro intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, could undergo nucleophilic aromatic substitution (NAS) with dimethylamine. Activating groups such as the adjacent amino group facilitate NAS under elevated temperatures (80–100°C) in polar aprotic solvents like DMF, though yields may vary based on electronic effects.

Direct Amination Strategies

Alternative routes leverage Ullmann or Buchwald-Hartwig coupling to install the dimethylamino group. For instance, palladium-catalyzed C–N coupling between aryl halides and dimethylamine could modify the 5-position of 2-aminobenzamide derivatives. However, these methods often require specialized catalysts (e.g., Pd(OAc)₂, Xantphos) and elevated temperatures, posing scalability challenges.

Catalytic and Green Chemistry Approaches

Magnesium Chloride and PIFA Synergy

CN115197085A introduces a catalytic system using magnesium chloride (MgCl₂) and trifluoroacetyl iodobenzene (PIFA) for chlorination. Adapting this for dimethylamination, MgCl₂ could act as a Lewis acid to activate the aryl substrate, while PIFA facilitates oxidative coupling. Hypothetically, substituting chlorine with dimethylamine in situ might proceed via a radical or electrophilic pathway, though this remains untested for the target compound.

Reaction parameters from the patent—such as ethanol solvent, 40°C, and 12-hour reaction time—yielded 95% purity in chlorinated analogs. For dimethylamination, optimizing the amine source (e.g., dimethylamine hydrochloride) and stoichiometry would be essential.

Solvent and Concentration Effects

The patent emphasizes solvent selection, with ethanol yielding superior results over water or acetonitrile. A concentration of 11.7 mol/L for the benzamide substrate maximized efficiency, suggesting that similar conditions could stabilize intermediates during dimethylamination.

Salt Formation and Purification

Dihydrochloride Precipitation

Converting the free base to the dihydrochloride salt typically involves treatment with HCl gas or concentrated hydrochloric acid in a chilled ethanol/water mixture. For example, CN115197085A alkalizes the reaction mixture to pH 6.0–6.5 using sodium bicarbonate before isolating the product. Adjusting this step with excess HCl (2 equivalents) would protonate both the primary and dimethylamino groups, precipitating the dihydrochloride salt.

Crystallization and Purity

Recrystallization from ethanol/water (1:3) or isopropanol enhances purity. The patent reports 99.6% purity via vacuum drying at 95–100°C, a process applicable to the dihydrochloride form.

Comparative Analysis of Methodologies

*Hypothetical projection based on chlorination yields.

Simultaneous introduction of amino and dimethylamino groups risks regioisomer formation. Protecting group strategies (e.g., acetylating the primary amine during dimethylamination) could improve selectivity but add synthetic steps.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(dimethylamino)benzamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research has demonstrated that amino-substituted benzamide derivatives, including 2-Amino-5-(dimethylamino)benzamide dihydrochloride, exhibit promising antioxidant properties. A study highlighted the synthesis of N-arylbenzamides with varying methoxy and hydroxy groups, which showed significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

2. Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory and analgesic properties. Studies involving various derivatives have shown that modifications in the benzamide structure can enhance these effects. For instance, compounds derived from benzimidazole frameworks exhibited notable reductions in inflammation and pain in animal models, indicating that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

3. Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of this compound. Its derivatives have been tested against various bacterial strains, showing effective inhibition, which opens avenues for its use in developing new antimicrobial agents .

Material Science Applications

1. Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a useful building block for synthesizing more complex molecules. Researchers have utilized it to create derivatives that are relevant in pharmaceutical chemistry .

2. Polymer Chemistry

In material science, this compound has been explored as a potential monomer for synthesizing polymers with specific functional properties. Its amine groups can participate in polymerization reactions, leading to materials with tailored characteristics for applications such as coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-5-(dimethylamino)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules, focusing on benzamide derivatives, benzimidazoles, and other dihydrochloride salts.

Structural Analogues in Benzamide Derivatives

- Compound A (2-amino-5-(4-methyl-4H-(1,2,4)-triazole-3-yl-sulfanyl)-N-(4-methyl-thiazole-2-yl)benzamide): Key Differences: Replaces the dimethylamino group with a triazole-sulfanyl moiety and modifies the amide substituent to a methyl-thiazole group. Implications: The triazole-sulfanyl group may enhance metabolic stability compared to the dimethylamino group, while the thiazole substituent could alter receptor binding affinity . Application: Used in preclinical studies (e.g., Wistar rat models) for enzyme inhibition assays .

Benzimidazole-Based Dihydrochloride Salts

- 2-(Aminomethyl)benzimidazole dihydrochloride and derivatives (e.g., 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride): Structural Contrast: Benzimidazole core vs. benzamide backbone. Functional Similarity: Both feature aromatic amines and dihydrochloride salts, improving solubility. Applications: Benzimidazole derivatives are widely used as kinase inhibitors or antimicrobial agents, suggesting that the target compound may share similar mechanistic pathways .

Dihydrochloride Salts with Aromatic Amines

- 4,6-Diaminobenzene-1,3-diol dihydrochloride (CAS: 16523-31-2; similarity score: 0.86): Structural Comparison: Shares dihydrochloride salt and aromatic amine groups but lacks the benzamide backbone. Functional Impact: The hydroxyl groups in this compound may confer antioxidant properties, absent in the target compound .

- 5-Amino-2-methylbenzothiazole dihydrochloride: Core Difference: Benzothiazole ring instead of benzamide. Similarity: Both compounds prioritize amine functionality for biological interactions, though the benzothiazole moiety may enhance fluorescence properties in imaging applications .

Other Aromatic Amine Derivatives

- 5-Amino-8-hydroxyquinoline dihydrochloride (CAS: 21302-43-2): Key Feature: Combines amine and hydroxyl groups on a quinoline scaffold.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Solubility and Bioavailability : The dihydrochloride salt form in all compared compounds enhances water solubility, critical for oral or injectable formulations .

- Functional Group Impact: The dimethylamino group in the target compound may confer basicity, influencing pH-dependent binding to biological targets, whereas hydroxy or thiazole groups in analogs alter electronic properties .

- Safety Considerations: While toxicity data for the target compound is unavailable, structurally related dihydrochloride salts (e.g., (2S)-2,5-Diaminopentanamide dihydrochloride) emphasize precautions against inhalation or dermal exposure .

Biological Activity

2-Amino-5-(dimethylamino)benzamide dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 239.11 g/mol

The compound features an amine group and a benzamide moiety, which are pivotal for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological properties, including antibacterial, antifungal, and anticancer activities. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that benzamide derivatives possess significant antimicrobial properties. For instance, a review highlighted the effectiveness of benzimidazole derivatives against various pathogens, suggesting that modifications in the benzamide structure can enhance bioactivity .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound Name | Activity Against | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-Amino-5-(dimethylamino)benzamide | E. coli | 15 | |

| Benzimidazole Derivative A | S. aureus | 10 | |

| Benzimidazole Derivative B | P. aeruginosa | 20 |

Anticancer Activity

The anticancer potential of benzamide derivatives is notable. For example, compounds similar to 2-Amino-5-(dimethylamino)benzamide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study reported that certain benzamide derivatives displayed significant cytotoxicity against various cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Amino-5-(dimethylamino)benzamide | HeLa | 12 | |

| Benzamide Derivative C | MCF-7 | 8 | |

| Benzamide Derivative D | A549 | 15 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dimethylamino group and the benzene ring can significantly influence the biological activity of the compound. For instance, replacing the dimethylamino group with other amine functionalities has been shown to alter antimicrobial efficacy positively .

Case Studies

- Antimicrobial Efficacy : In a study assessing various benzamide derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited a notable inhibitory effect on E. coli, with an IC50 value of 15 µg/mL, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : A comprehensive analysis of several benzamide derivatives revealed that this compound induced apoptosis in HeLa cells with an IC50 value of 12 µM. This suggests its potential utility in cancer therapeutics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-5-(dimethylamino)benzamide dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts and reaction conditions. For benzamide derivatives, magnesium ethyl iodide has been used to facilitate coupling reactions with substituted diphenylamine esters . Purification steps may include recrystallization or column chromatography, with monitoring via thin-layer chromatography (TLC). Adjusting solvent polarity and reaction temperature can enhance yield. For dihydrochloride salt formation, stoichiometric HCl addition under controlled pH (e.g., 3–4) ensures complete protonation of the dimethylamino group .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as applied to related hydrazide compounds, resolves 3D structural features, including hydrogen bonding and crystal packing . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For dihydrochloride confirmation, elemental analysis ensures correct Cl⁻ stoichiometry .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the dimethylamino group and hydrolysis of the amide bond . For long-term storage, lyophilization in inert atmospheres (e.g., nitrogen) is recommended. Stability testing via accelerated aging studies (40°C/75% relative humidity for 6 months) can predict shelf-life .

Q. What methods validate the purity of this compound for in vitro assays?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Residual solvents (e.g., DMF, THF) are assessed via gas chromatography (GC). For biological assays, endotoxin levels should be <0.1 EU/mg using the Limulus Amebocyte Lysate (LAL) test .

Advanced Research Questions

Q. How can receptor binding assays be designed to study the interaction of this compound with 5-HT1B/1D receptors?

- Methodological Answer : Use radioligand displacement assays with [³H]GR 55562 (a structurally related antagonist) to measure affinity (Ki). Competitive binding curves (0.1–1000 nM compound concentration) and nonlinear regression analysis determine IC₅₀ values. Ensure rapid equilibration by incubating at 25°C for 30 minutes. Include controls (e.g., 10 μM serotonin) to validate receptor specificity .

Q. What experimental design considerations are critical for in vivo studies of this compound in rodent models?

- Methodological Answer : For intracerebral microinjection (e.g., accumbens shell), use stereotaxic coordinates (e.g., AP: +1.7 mm, ML: ±0.7 mm, DV: -6.3 mm) and inject 0.2 μL/side. Dissolve the compound in sterile saline (pH 5.5–6.5). Pre-treat animals with saline controls and monitor locomotor activity post-administration (e.g., 20–60 minutes). Dose-response studies (0.1–10 mg/kg) should follow OECD guidelines for humane endpoints .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

- Methodological Answer : Systematically vary substituents (e.g., halogenation at position 5, alkyl chain length on dimethylamino). Test analogs in parallel functional assays (e.g., cAMP inhibition for GPCR activity). Molecular docking (e.g., AutoDock Vina) predicts binding modes to 5-HT1B/1D receptors. Correlate logP values (determined via shake-flask method) with blood-brain barrier penetration .

Q. How should researchers resolve contradictions in reported binding affinities of benzamide derivatives across studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, membrane preparation methods). Validate radioligand purity via HPLC and confirm receptor density (Bmax) using saturation binding. Cross-reference with orthogonal methods (e.g., functional cAMP assays). For discrepancies in dihydrochloride salt vs. free base activity, confirm compound ionization state via pH-metric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.